

Application Notes and Protocols: YX-2-107 for Mouse Xenograft Models

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B15545157

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **YX-2-107** is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6).^{[1][2][3][4]} It functions by linking CDK6 to the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of CDK6.^{[2][5]} This mechanism leads to the inhibition of retinoblastoma (RB) protein phosphorylation and downregulation of the transcription factor FOXM1.^{[1][3][6]} Preclinical studies have demonstrated its efficacy in mouse xenograft models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), including models resistant to tyrosine kinase inhibitors (TKIs).^{[5][6][7][8]}

These notes provide a summary of reported dosages, experimental protocols, and the underlying signaling pathway for the use of **YX-2-107** in mouse xenograft studies.

Data Presentation: In Vivo Efficacy and Dosing

The following tables summarize the quantitative data from preclinical mouse xenograft studies involving **YX-2-107**.

Table 1: Pharmacokinetic Profile of **YX-2-107** in Mice

Animal Model	Dosage	Administration Route	Key Findings	Reference
C57BL/6j Mice	10 mg/kg (single dose)	Intraperitoneal (i.p.)	Cmax: 741 nM; Cleared from plasma after 4 hours. Plasma exposure is ~4-fold higher than CDK6 degradation IC50 at 6 hours.	[1] [3] [4] [6]

Table 2: Efficacy Studies of **YX-2-107** in Ph+ ALL Xenograft Models

Animal Model	Xenograft	Dosage	Administration Route & Schedule	Key Outcomes	Reference
NRG-SGM3 Mice	Ph+ ALL Cells	150 mg/kg	i.p., once daily for 3 days	Suppressed proliferation of Ph+ ALL cells; Reduced S-phase cells; Decreased phospho-RB and FOXM1 expression; Induced selective CDK6 degradation.	[1] [3] [4]
NSG Mice	TKI-resistant Ph+ ALL (Patient-Derived)	25 mg/kg or 50 mg/kg	i.p., twice daily	Markedly suppressed peripheral blood leukemia burden.	[6]
NSG Mice	Ph+ ALL (Patient-Derived)	125 or 150 mg/kg	i.p., once daily or twice daily (at half-dose) for 10 days	As effective or superior to palbociclib in suppressing leukemia burden.	[6]

Table 3: Toxicity Study of **YX-2-107**

Animal Model	Dosage	Administration Route & Schedule	Toxicity Findings	Reference
C57BL/6j Mice	150 mg/kg	i.p., daily for 10 consecutive days	No signs of distress or weight loss. No significant changes in bone marrow stem/progenitor cells or B-cell precursors. Normal peripheral blood counts, except for a moderate increase in platelets and reticulocytes.	[6]

Experimental Protocols

Protocol 1: Preparation of **YX-2-107** for In Vivo Administration

This protocol describes the formulation of **YX-2-107** for intraperitoneal injection in mice.

Materials:

- **YX-2-107** powder
- Dimethyl sulfoxide (DMSO)
- Kolliphor® P 188 (or other suitable Cremophor)
- Phosphate-buffered saline (PBS), sterile
- Sterile, pyrogen-free vials and syringes

Formulation Method (as reported in studies):^[6]

- Prepare a stock solution of **YX-2-107** in DMSO.
- For the final injection volume, prepare a vehicle solution consisting of Kolliphor, PBS, and DMSO in a 20:70:10 ratio.
- Add the appropriate volume of the **YX-2-107** stock solution to the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose).
- Ensure the final solution is a homogenous suspension before drawing into the syringe for injection.

Note: An alternative general-purpose vehicle suggested for compounds with similar properties is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[3] Always perform small-scale solubility and stability tests before preparing large batches.

Protocol 2: Ph+ ALL Xenograft Model Establishment and Treatment

This protocol outlines a general procedure for establishing a patient-derived xenograft (PDX) model and subsequent treatment with **YX-2-107**.

Materials & Animals:

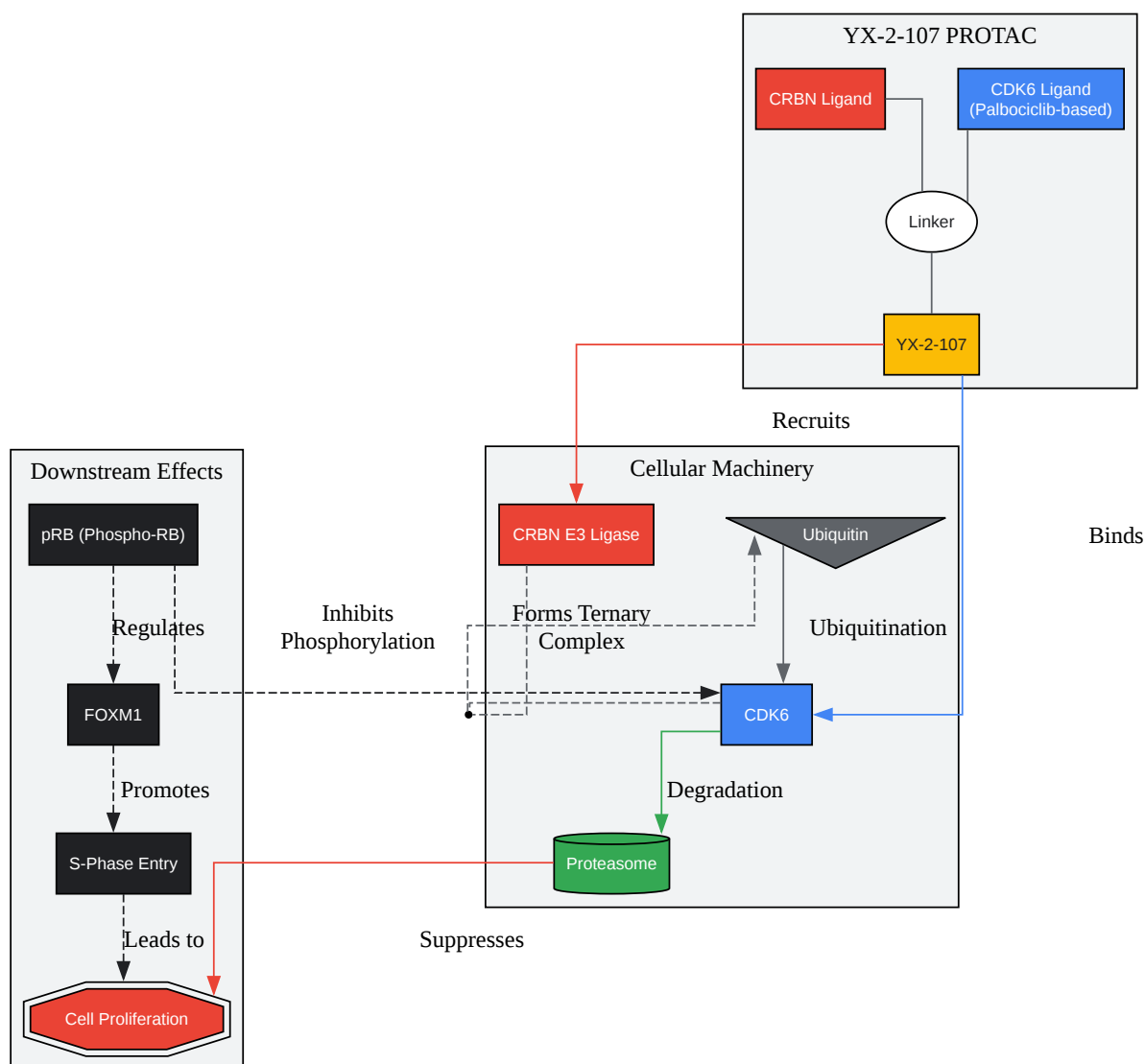
- Immunodeficient mice (e.g., NSG or NRG-SGM3)
- Viable primary Ph+ ALL patient cells
- Sterile PBS or appropriate cell injection medium
- Prepared **YX-2-107** formulation
- Calipers for tumor measurement (if applicable)
- Flow cytometry reagents for monitoring leukemia burden (e.g., anti-human CD19, CD10 antibodies)

Methodology:

- Cell Implantation: Inject immunodeficient mice (e.g., NSG) intravenously or intraperitoneally with primary human Ph+ ALL cells.
- Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia by analyzing peripheral blood samples at regular intervals (e.g., weekly). Use flow cytometry to quantify the percentage of human leukemic cells (e.g., hCD19+/hCD10+).[6]
- Treatment Initiation: Once the leukemia burden reaches a predetermined threshold (e.g., >1% in peripheral blood), randomize the mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer **YX-2-107** via intraperitoneal injection at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[6]
 - Vehicle Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
- Efficacy Assessment:
 - Continue to monitor peripheral blood leukemia burden throughout the treatment period.[6]
 - At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) for downstream analysis.
 - Assess the percentage of S-phase cells, levels of phospho-RB and FOXM1, and CDK6/CDK4 protein levels via flow cytometry or western blot to confirm the mechanism of action.[5][6]
- Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Visualizations: Signaling Pathway and Experimental Workflow

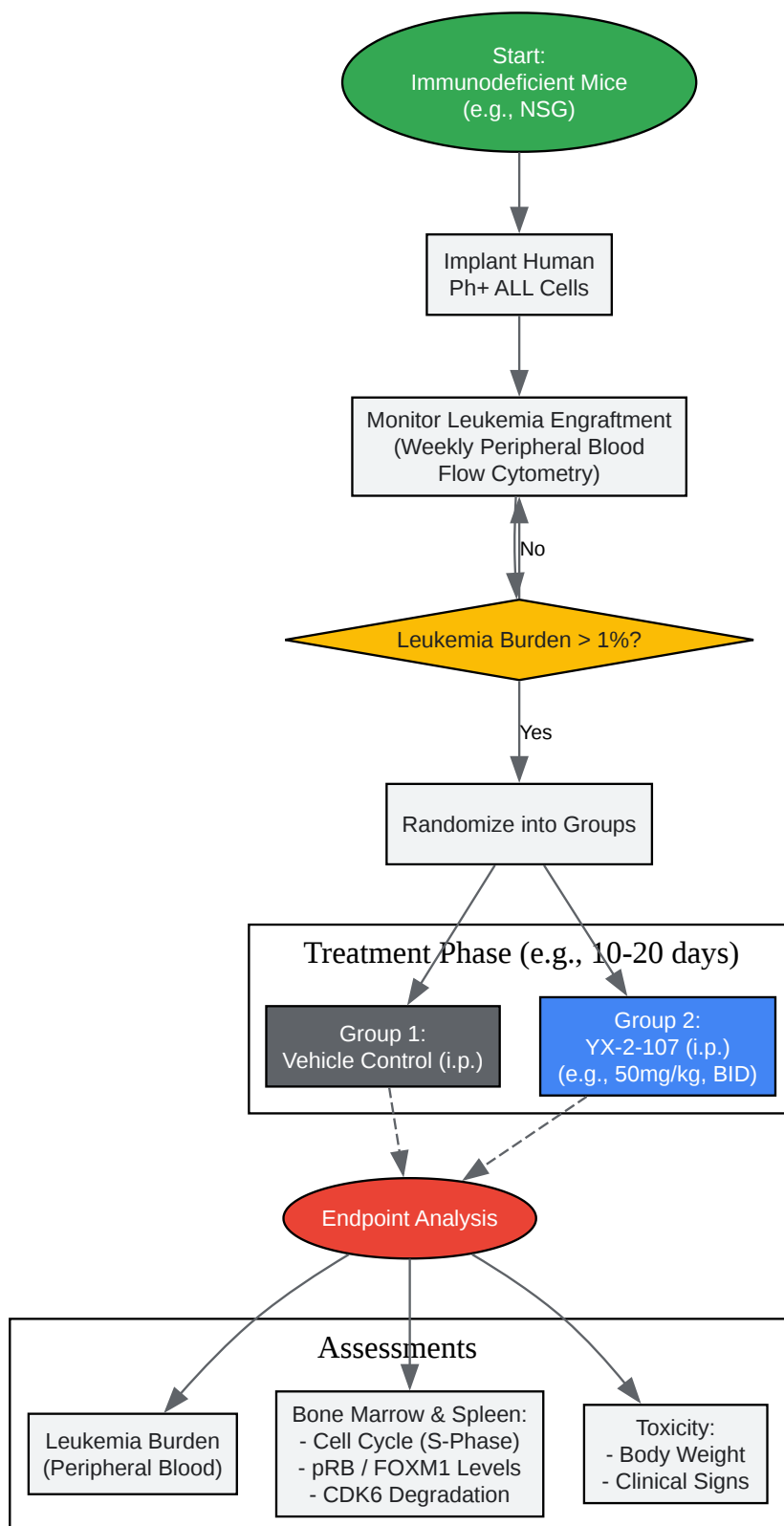
Mechanism of Action: **YX-2-107** PROTAC



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Caption: Mechanism of **YX-2-107** leading to CDK6 degradation and cell cycle arrest.

Experimental Workflow: Xenograft Study

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Caption: Workflow for a typical **YX-2-107** efficacy study in a mouse xenograft model.

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